2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate
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Overview
Description
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate typically involves the following steps:
Preparation of 2-fluoropyridine-4-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C).
Formation of 2-Pyridin-3-yloxyethyl group: This involves the reaction of 2-fluoropyridine-4-carboxylic acid with 2-pyridin-3-yloxyethanol under suitable conditions to form the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique chemical properties and biological activities.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity and properties.
2-Chloropyridine: A chlorinated analogue with different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is unique due to the presence of both the 2-fluoropyridine and 2-pyridin-3-yloxyethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYNJTWTPUVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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